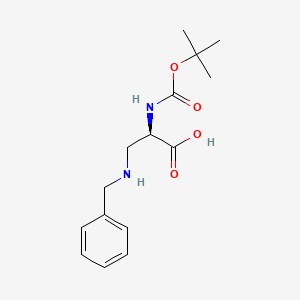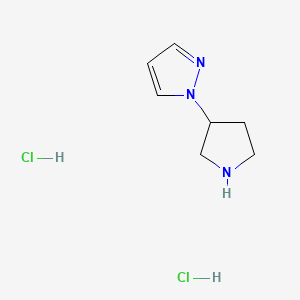
1-pyrrolidin-3-ylpyrazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a chemical compound with the CAS Number: 2173135-18-5 . It has a molecular weight of 210.11 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is1S/C7H11N3.2ClH/c1-3-8-5-6 (1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2, (H,9,10);2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 210.11 .Applications De Recherche Scientifique
Kinase Inhibition
1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride demonstrates potential as a kinase inhibitor, particularly leveraging the versatility of pyrazolo[3,4-b]pyridine scaffolds. These scaffolds interact with kinases via multiple binding modes, proving essential in the design of inhibitors targeting a broad range of kinase enzymes. The interaction typically occurs at the hinge region of the kinase, with several patents and research articles highlighting the utility of this scaffold in forming potent and selective kinase inhibitors (Wenglowsky, 2013).
Organophosphorus Chemistry
Research on organophosphorus azoles, including pyrroles and pyrazoles, emphasizes the importance of these compounds in understanding the stereochemical structure and reactivity of phosphorylated N-vinylazoles. Multinuclear NMR spectroscopy combined with quantum chemistry provides insights into the behavior of tetra-, penta-, and hexacoordinated phosphorus atoms, crucial for the development of novel organophosphorus compounds with potential applications in materials science and catalysis (Larina, 2023).
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride, is widely used in medicinal chemistry due to its ability to enhance stereochemistry, pharmacophore space exploration, and 3D molecular structure, contributing to the development of compounds for treating human diseases. Its incorporation into drug-like molecules showcases broad target selectivity and bioactivity, highlighting the role of pyrrolidine and its derivatives in the discovery of new biologically active compounds (Petri et al., 2021).
Catalysis
The pyranopyrimidine core, closely related to the chemical structure of interest, showcases a broad range of synthetic applications and bioavailability, indicating the versatility of azaheterocycles in catalysis and pharmaceutical development. Research focuses on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, including organocatalysts and nanocatalysts, for the development of lead molecules, underscoring the importance of these scaffolds in the synthesis of complex molecules with potential therapeutic applications (Parmar et al., 2023).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used in medicinal chemistry for the treatment of various human diseases . They are known to interact with different targets, leading to diverse biological profiles .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane . This comparison could provide insights into the potential ADME properties of the compound.
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
Steric factors are known to influence the biological activity of compounds with a pyrrolidine ring .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves the reaction of pyrrolidine with 1H-pyrazole in the presence of a suitable acid catalyst followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "1H-pyrazole", "Acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine and 1H-pyrazole are mixed together in the presence of an acid catalyst such as p-toluenesulfonic acid.", "Step 2: The mixture is heated under reflux for several hours to allow the reaction to take place.", "Step 3: After the reaction is complete, the mixture is cooled and hydrochloric acid is added dropwise to form the dihydrochloride salt of the product.", "Step 4: The dihydrochloride salt is filtered, washed with cold water and dried under vacuum to obtain the final product, 1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride." ] } | |
Numéro CAS |
1242339-08-7 |
Formule moléculaire |
C7H12ClN3 |
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-9-10(5-1)7-2-4-8-6-7;/h1,3,5,7-8H,2,4,6H2;1H |
Clé InChI |
NTSWFLOEQVDSJQ-UHFFFAOYSA-N |
SMILES |
C1CNCC1N2C=CC=N2.Cl.Cl |
SMILES canonique |
C1CNCC1N2C=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




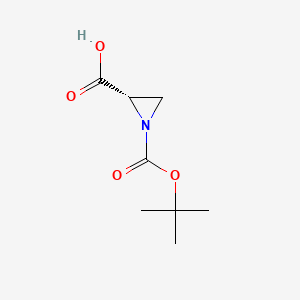
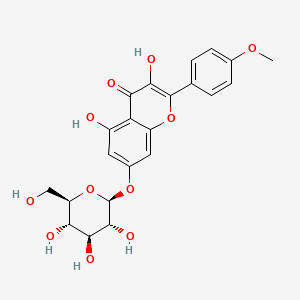
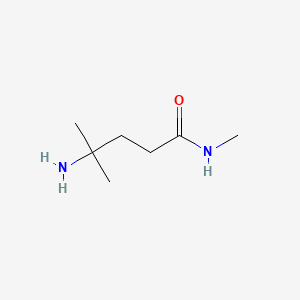

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
![[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane](/img/structure/B572310.png)



![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)
